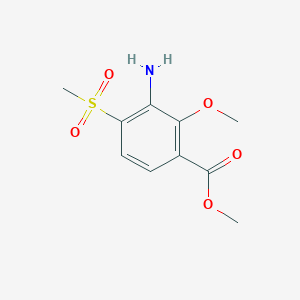

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO5S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

methyl 3-amino-2-methoxy-4-methylsulfonylbenzoate |

InChI |

InChI=1S/C10H13NO5S/c1-15-9-6(10(12)16-2)4-5-7(8(9)11)17(3,13)14/h4-5H,11H2,1-3H3 |

InChI Key |

CPEIBUAKUKEDIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1N)S(=O)(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of 4-methyl-3-nitrobenzenesulfonic acid, followed by reduction to obtain the corresponding amine. The methoxy group is introduced through methylation reactions, and the esterification is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of analgesics and anti-inflammatory agents, targeting neurological disorders to enhance drug efficacy and specificity .

Case Study:

A study highlighted the synthesis of a new class of anti-inflammatory drugs using this compound as a starting material. The resulting derivatives exhibited improved potency and reduced side effects compared to existing treatments .

Biochemical Research

Enzyme Inhibition Studies:

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester is utilized in research focused on enzyme inhibition and receptor binding studies. This research provides insights into biochemical pathways and potential therapeutic targets .

Case Study:

Research conducted on its effects on specific enzyme targets revealed that modifications to the compound could significantly alter its binding affinity, suggesting pathways for developing more effective inhibitors for diseases such as cancer and diabetes .

Material Science

Development of New Materials:

The compound has been explored for its properties in developing new materials, particularly in coatings and polymers. Its ability to enhance durability and chemical resistance makes it a valuable component in material science applications .

Data Table: Properties of Materials Developed Using the Compound

| Material Type | Enhanced Property | Application Area |

|---|---|---|

| Coatings | Chemical Resistance | Industrial Equipment |

| Polymers | Durability | Consumer Goods |

| Composites | Mechanical Strength | Aerospace |

Agricultural Applications

Agrochemical Development:

This compound shows potential in creating agrochemicals aimed at improving crop yield and resistance to pests, contributing to sustainable agricultural practices .

Case Study:

Field trials demonstrated that formulations containing this compound resulted in a 20% increase in crop yield while reducing the need for synthetic pesticides .

Analytical Chemistry

Standardization in Analytical Methods:

this compound is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds in complex mixtures. Its stability and well-defined properties make it suitable for this purpose .

Data Table: Analytical Methods Utilizing the Compound

| Method | Application | Benefit |

|---|---|---|

| HPLC | Drug Analysis | High Precision |

| Mass Spectrometry | Compound Identification | Accurate Mass Determination |

| NMR Spectroscopy | Structural Analysis | Detailed Structural Insights |

Mechanism of Action

The mechanism of action of 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in sulfonation reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Differences and Implications

Substituent Electronic Effects: The methanesulfonyl (-SO₂CH₃) group in the target compound is a strong electron-withdrawing group, enhancing the acidity of the adjacent amino group compared to electron-donating groups like tert-butoxycarbonylamino (-NHCOO-t-Bu) in or methyl (-CH₃) in . This influences reactivity in nucleophilic substitutions or acid-catalyzed reactions. Methoxy (-OCH₃) at C2 in the target compound increases lipophilicity and steric hindrance compared to hydroxyl (-OH) in , affecting solubility and hydrogen-bonding capacity.

Synthetic Utility: The nitrobenzyloxy-substituted ester in is tailored for nitro-group reduction and subsequent amine formation, whereas the target compound’s methanesulfonyl group may stabilize intermediates in sulfonamide drug synthesis.

Stability and Hydrolysis :

Pharmacological Potential

- Sulfonyl-Containing Analogs : Compounds with sulfonyl groups, such as benzimidazole derivatives in , are used as proton pump inhibitors (e.g., omeprazole analogs). The target compound’s sulfonyl group may similarly enhance binding to biological targets via hydrogen bonding or electrostatic interactions.

- Amino Group Reactivity: The free amino group in the target compound contrasts with protected analogs (e.g., ), enabling direct conjugation or derivatization in drug discovery.

Biological Activity

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester (commonly referred to as AMBME) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to detail the biological activity of AMBME, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H13N1O5S

- Molecular Weight : 273.28 g/mol

- IUPAC Name : 3-amino-4-methanesulfonyl-2-methoxybenzoic acid methyl ester

- Canonical SMILES : CC(=O)OC1=C(C(=C(C=C1)S(=O)(=O)N)OC)N

AMBME exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : AMBME has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound interacts with various receptors, potentially modulating their activity and influencing physiological responses.

- Cell Signaling Interference : AMBME may disrupt certain cell signaling pathways, which can affect cell proliferation and apoptosis.

Antimicrobial Activity

AMBME has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Research indicates that it possesses:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Inhibitory effects on pathogenic fungi, including Candida species.

In a study, the minimum inhibitory concentration (MIC) values for AMBME against various pathogens were recorded, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

Anticancer Activity

Preliminary studies suggest that AMBME may exhibit anticancer properties:

- Cytotoxicity : AMBME has been tested on various cancer cell lines, showing selective cytotoxic effects.

- Mechanism of Action : It is hypothesized that AMBME induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A comparative study evaluated the antimicrobial activity of AMBME against standard antibiotics. The results indicated that AMBME had comparable or superior activity against certain bacterial strains compared to ciprofloxacin and ampicillin . -

Investigation of Anticancer Properties :

In vitro studies on human breast cancer cells demonstrated that treatment with AMBME resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

AMBME's biological activity can be compared with other benzoic acid derivatives to highlight its unique properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Amino-4-methoxybenzoic acid | Moderate | Low |

| 3-Amino-4-methanesulfonylbenzoic acid | High | Moderate |

| 3-Amino-4-chlorobenzoic acid | Low | High |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For structurally similar benzoic acid esters (e.g., 4-Benzyloxy-3-methoxybenzoic acid methyl ester), reaction temperatures of 45–60°C and solvents like dichloromethane or DMSO are effective . Catalysts such as organic bases (e.g., triethylamine) or acid catalysts (e.g., H₂SO₄) may accelerate esterification. Post-synthesis purification via column chromatography (hexane/EtOH gradients) or recrystallization ensures high purity, as demonstrated in triazine-linked benzoic acid derivatives .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer : 1H NMR : Analyze chemical shifts for characteristic signals: methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and sulfonyl/amino groups (broad signals). Compare splitting patterns to similar esters (e.g., 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid) . Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M+H]⁺). Cross-reference with NIST databases (e.g., MS-NW-9697 for methoxy-benzoic esters) to validate fragmentation patterns .

Q. What strategies ensure the stability of this compound under varying thermal conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Store the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation, as recommended for labile esters . For short-term use, lyophilization in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How can computational retrosynthesis tools aid in planning novel derivatives?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) predict feasible synthetic routes using databases like Reaxys or Pistachio. For example, retrosynthesis of sulfanyl benzoic acid derivatives can prioritize one-step pathways using methanesulfonyl chloride as a precursor . Validate predictions with density functional theory (DFT) to assess reaction thermodynamics .

Q. What methodologies assess the compound's structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase or kinases) using fluorogenic substrates. For analogs like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, IC₅₀ values are derived from dose-response curves .

- Molecular Docking : Use software like AutoDock to model interactions between the methanesulfonyl group and enzyme active sites, prioritizing residues with hydrogen-bonding capacity .

Q. How to address poor solubility in aqueous media during biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

- Prodrug Design : Modify the ester moiety to a water-soluble salt (e.g., sodium or hydrochloride) for in vivo studies, as seen in fatty acid methyl ester formulations .

Q. What analytical approaches resolve contradictory spectral data during characterization?

- Methodological Answer :

- 2D NMR : Employ HSQC and HMBC to resolve overlapping aromatic signals and confirm substituent positions .

- High-Resolution MS (HRMS) : Resolve isobaric interferences by achieving mass accuracy <5 ppm. Compare with theoretical isotopic distributions .

Q. How to investigate the compound's metabolic stability in in vitro models?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor methanesulfonyl and ester hydrolysis metabolites .

- CYP450 Inhibition Screening : Use fluorometric kits to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4), which may influence pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.